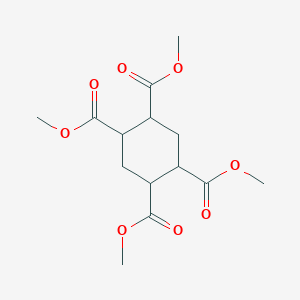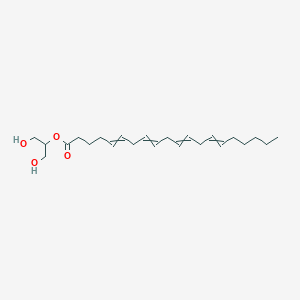
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate is a chemical compound with the molecular formula C23H38O4. It is an ester derived from eicosatetraenoic acid and glycerol. This compound is known for its role as an endogenous metabolite and has significant biological and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with glycerol. The reaction is usually catalyzed by an acid or base. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alcohols and amines are used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Hydroperoxides and epoxides.
Reduction: Saturated esters.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its role as an endogenous metabolite and its interactions with biological membranes.
Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
作用机制
The mechanism of action of 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate involves its interaction with cellular membranes and receptors. It acts as an agonist for cannabinoid receptors, leading to various physiological effects. The compound modulates the activity of enzymes involved in lipid metabolism and signaling pathways, contributing to its biological activity .
相似化合物的比较
Similar Compounds
1,3-Dihydroxypropan-2-yl icosa-5,8,11,14,17-pentaenoate: This compound has an additional double bond compared to 1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate.
1,3-Dihydroxypropan-2-yl icosa-5,8,11-trienoate: This compound has fewer double bonds, making it less unsaturated.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct chemical and biological properties. Its ability to interact with cannabinoid receptors and modulate lipid metabolism sets it apart from other similar compounds .
属性
分子式 |
C23H38O4 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
1,3-dihydroxypropan-2-yl icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3 |
InChI 键 |
RCRCTBLIHCHWDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
![[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron](/img/structure/B15286668.png)
![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylimidazol-4-yl]propanoic acid](/img/structure/B15286675.png)
![4-{[(2E)-3-(4-Methoxyphenyl)-2-propenoyl]amino}benzamide](/img/structure/B15286678.png)
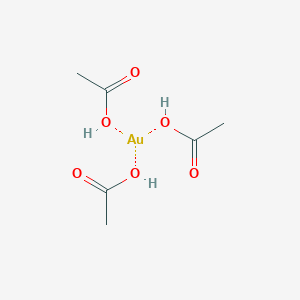
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
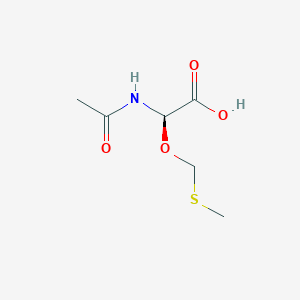
![1-phenyl-N-[1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine;phthalic acid](/img/structure/B15286711.png)
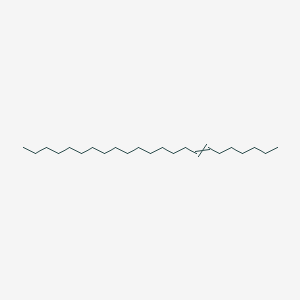
![Methyl 3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B15286722.png)

![sodium;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate](/img/structure/B15286734.png)
